3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid

Catalog No.
S13665004
CAS No.
101536-78-1
M.F
C10H11ClO4
M. Wt
230.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid

CAS Number

101536-78-1

Product Name

3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid

IUPAC Name

5-chloro-3-ethyl-2-hydroxy-6-methoxybenzoic acid

Molecular Formula

C10H11ClO4

Molecular Weight

230.64 g/mol

InChI

InChI=1S/C10H11ClO4/c1-3-5-4-6(11)9(15-2)7(8(5)12)10(13)14/h4,12H,3H2,1-2H3,(H,13,14)

InChI Key

QWZTVBQFBKECDB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1O)C(=O)O)OC)Cl

3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid (CAS 101536-78-1) is a highly specialized, multi-substituted benzoic acid derivative functioning as the critical core building block for Eticlopride and advanced D2/D3 dopamine receptor bitopic ligands. Featuring a precisely arranged 5-ethyl group and a 6-hydroxy-2-methoxy hydrogen-bonding motif, this precursor is engineered to impart extreme binding affinity and structural rigidity to downstream benzamides. In commercial and research procurement, it is prioritized over simpler benzoic acids when synthesizing ultra-high-affinity PET radiotracers, dual-target mu-opioid/D3R ligands, and non-addictive pharmacotherapeutics where sub-nanomolar receptor binding is required [1].

Research Fit

Role Key carboxylic acid intermediate for eticlopride synthesis
Requirement Exact 3-chloro-5-ethyl-6-hydroxy-2-methoxy substitution pattern
Use context Building block for reported D2/D3 pharmacophore geometry

Attempting to substitute 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid with more common in-class analogs, such as 3,5-dichloro-6-hydroxy-2-methoxybenzoic acid (the Raclopride precursor) or simpler 5-chloro-2-methoxybenzoic acids, fundamentally compromises downstream ligand performance. The 5-ethyl group is strictly required to maximize lipophilic interactions within the D2/D3 receptor binding pocket, driving affinity into the sub-nanomolar range, while the unprotected 6-hydroxy group is essential for forming a rigidifying intramolecular hydrogen bond with the adjacent amide carbonyl in the final product. Substituting this precursor with chlorinated or O-protected analogs either drastically reduces target receptor affinity (by up to 20-fold) or necessitates additional deprotection steps that lower overall synthetic yield and complicate the processability of complex bitopic ligands [1].

Substitution Risk

1 Regioisomer substitution (e.g., 2,5-dimethoxy or 5-hydroxy) may alter receptor-binding geometry and reported affinity.
2 Alkyl chain variation (5-methyl or 5-propyl instead of 5-ethyl) reduces target engagement in published SAR studies.
3 Exact CAS 101536-78-1 is critical to replicate reported synthetic routes; generic analogs may not transfer directly.

Precursor-Derived Receptor Affinity: 5-Ethyl vs. 5-Chloro Substitution

The choice of benzoic acid precursor directly dictates the binding affinity of the resulting benzamide ligand. Ligands synthesized using 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid (Eticlopride core) consistently demonstrate sub-nanomolar D2 receptor affinity (Ki ~ 0.09 nM). In direct contrast, substituting this precursor with the 3,5-dichloro analog (Raclopride core) yields ligands with significantly lower affinity (Ki ~ 1.8 nM). This ~20-fold quantitative advantage is attributed to the 5-ethyl group's enhanced space-filling and lipophilic interaction within the receptor's binding pocket [1].

Evidence DimensionDownstream D2 Receptor Binding Affinity (Ki)
Target Compound Data~0.09 nM (via 5-ethyl precursor core)
Comparator Or Baseline~1.8 nM (via 3,5-dichloro precursor core)
Quantified Difference~20-fold higher affinity for the target compound core
ConditionsIn vitro [3H]spiperone displacement assay in rat striatum models

Procurement of the 5-ethyl precursor is mandatory for developing ultra-high-affinity radiotracers or therapeutics where maximal receptor occupancy at minimal dosing is required.

D2 Binding Affinity
Head-to-head
Eticlopride (target acid): Ki 0.5 nM
3,5-Dibromo analog (FLB 463): Ki 1.5 nM
3-Bromo-5-methyl analog: Ki 12 nM
Reported binding-affinity context
Rat striatal [3H]spiperone assay; 3-fold vs. dibromo, 24-fold vs. 5-methyl congener

Direct Amidation Processability: Unprotected 6-Hydroxy Functionality

In the synthesis of complex dual-target (e.g., MOR/D3R) ligands, processability is highly dependent on coupling efficiency. 3-Chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid can be directly utilized in HCTU/DIPEA-mediated coupling or converted to an acid chloride with SOCl2 without requiring protection of the 6-hydroxy group. Compared to using O-protected analogs—which require subsequent deprotection steps that risk degrading sensitive bitopic linkers—direct use of this unprotected precursor streamlines the synthetic route, maintaining high coupling yields and preserving the critical intramolecular hydrogen-bonding network required for bioactivity [1].

Evidence DimensionSynthetic Step Count and Compatibility
Target Compound DataDirect coupling (1 step) via HCTU or SOCl2
Comparator Or BaselineO-protected analogs (requires 2+ steps including deprotection)
Quantified DifferenceElimination of 1 critical deprotection step, reducing linker degradation risk
ConditionsStandard amidation conditions (HCTU/DIPEA in DCM or SOCl2/TEA)

Using the unprotected 6-hydroxy precursor improves manufacturability and overall yield when synthesizing sterically complex, linker-dependent bitopic ligands.

Regioisomer Binding
Head-to-head
6-Hydroxy-2-methoxy salicylamides: IC50 ~10–50 nM
2,5-Dimethoxy regioisomers: IC50 ~100–500 nM
Reported conformational advantage
~5- to 10-fold improvement from 6-OH perpendicular orientation per NMR T1 studies

Conformational Rigidity for Bitopic Ligand Selectivity

The specific ortho-arrangement of the 2-methoxy and 6-hydroxy groups on this precursor forces the resulting benzamide into a highly rigid, pseudo-ring conformation. When compared to baseline benzoic acids lacking this dual-substitution, the 3-chloro-5-ethyl-6-hydroxy-2-methoxybenzoic acid core restricts the rotational freedom of the N-alkyl appendage. This rigidity is quantitatively linked to the ability of the downstream ligand to selectively engage the secondary binding pocket of the D3 receptor, enabling the synthesis of highly selective D3-over-D2 bitopic ligands that cannot be achieved with generic flexible benzamides [1].

Evidence DimensionDownstream Ligand Conformational Rigidity
Target Compound DataHigh rigidity (locked by 6-OH and 2-OMe hydrogen bonding)
Comparator Or BaselineGeneric benzoic acids (freely rotatable amide bond)
Quantified DifferenceEnables precise vectorization of secondary pharmacophores into the D3 pocket
ConditionsStructure-activity relationship (SAR) modeling of bitopic D2/D3 ligands

Buyers designing highly selective D3 receptor probes must use this specific precursor to ensure the correct spatial orientation of the extended bitopic linker.

Synthetic Validation
Data to verify
Product D2 Ki: 0.5 nM (target acid)
5-Methyl analog-derived amide: 12 nM
5-Propyl analog-derived amide: 8 nM
Only precursor yielding sub-nM D2 antagonist (reported)
Coupling with S(-)-2-aminomethyl-1-ethylpyrrolidine; source review advised
Enzyme Selectivity
Class-level
Aldehyde oxidase 1: >1 mM
Catalase: >1 mM
Tyrosinase: 520 µM
Low interference in screening assays
In vitro enzyme panel; no notable inhibition at tested concentrations

Synthesis of Ultra-High-Affinity D2/D3 PET Radiotracers

Because the 5-ethyl group drives D2/D3 receptor affinity into the sub-nanomolar range (outperforming 5-chloro analogs by ~20-fold), this compound is the required precursor for synthesizing [11C]- or [18F]-labeled Eticlopride derivatives used in high-resolution positron emission tomography (PET) imaging of the central nervous system [1].

Development of Dual-Target (MOR/D3R) Analgesics

Leveraging its compatibility with direct HCTU-mediated amidation without 6-hydroxy protection, this precursor is highly suited for coupling with complex, linker-bearing mu-opioid receptor (MOR) agonists to create dual-target pain management therapeutics [2].

Design of D3-Selective Bitopic Ligands

The conformational rigidity imparted by the 6-hydroxy and 2-methoxy groups makes this compound the required starting material for bitopic ligands, where precise vectorization of an extended N-alkyl chain is necessary to selectively engage the D3 receptor's secondary binding pocket over the D2 receptor [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
D2/D3 Radioligand Synthesis
Precursor with reported D2/D3 pharmacophore
Binding affinity confirmation (Ki/IC50)
Dopaminergic Signaling Research
Selective D2/D3 antagonist precursor (reported)
In vivo D2 occupancy or behavioral endpoints
SAR & Medicinal Chemistry
Validated D2 pharmacophore template
Comparative binding affinity against novel analogs

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

230.0345865 g/mol

Monoisotopic Mass

230.0345865 g/mol

Heavy Atom Count

15

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